Reduced CYP2D6 Inhibitory Potency vs. Parent Compound: Implications for Drug-Drug Interaction Studies
In a direct head-to-head comparison using dextromethorphan O-demethylation as the CYP2D6 index reaction in human liver microsomes, hydroxybupropion exhibited approximately 28% weaker CYP2D6 inhibition than bupropion [1]. This quantitative difference is critical for in vitro-in vivo extrapolation (IVIVE) of DDI risk when modeling bupropion's clinical interactions with CYP2D6 substrates such as desipramine, where bupropion co-administration increases desipramine Cmax, AUC, and T1/2 by approximately 2-, 5-, and 2-fold, respectively [2].
| Evidence Dimension | CYP2D6 inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 74 μM |
| Comparator Or Baseline | Bupropion: IC50 = 58 μM |
| Quantified Difference | ~28% reduced inhibitory potency (74 μM vs 58 μM) |
| Conditions | Human liver microsomes; dextromethorphan O-demethylation index reaction |
Why This Matters
For researchers conducting DDI risk assessment or developing CYP2D6 substrate co-formulations, hydroxybupropion offers a 28% lower CYP2D6 inhibition liability than bupropion, directly impacting safety margins and dose-adjustment recommendations.
- [1] Faucette SR, Hawke RL, Lecluyse EL, Shord SS, Yan B, Laethem RM, Lindley CM. CYP2B6 mediates the in vitro hydroxylation of bupropion: potential drug interactions with other antidepressants. Drug Metab Dispos. 2000;28(10):1222-1230. View Source
- [2] FDA. Bupropion Hydrochloride XL Prescribing Information (Zhejiang Jutai Pharmaceutical). 2019. View Source
